(R)-2-Amino-4,4,4-trifluorobutan-1-ol
CAS No.:
Cat. No.: VC17839823
Molecular Formula: C4H8F3NO
Molecular Weight: 143.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8F3NO |
|---|---|
| Molecular Weight | 143.11 g/mol |
| IUPAC Name | (2R)-2-amino-4,4,4-trifluorobutan-1-ol |
| Standard InChI | InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m1/s1 |
| Standard InChI Key | CYRIDDDXXMMLMU-GSVOUGTGSA-N |
| Isomeric SMILES | C([C@H](CO)N)C(F)(F)F |
| Canonical SMILES | C(C(CO)N)C(F)(F)F |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s IUPAC name, (R)-2-amino-4,4,4-trifluorobutan-1-ol, reflects its branched carbon chain with functional groups at specific positions. The trifluoromethyl (-CF₃) group at position 4 introduces strong electronegativity and lipophilicity, while the amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 1, respectively, enable hydrogen bonding and reactivity. The chiral center at carbon 2 dictates its (R)-configuration, verified via X-ray crystallography in related compounds .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈F₃NO |
| Molecular Weight | 157.11 g/mol |
| SMILES | C(C(CO)N)C(F)(F)F |
| InChIKey | CYRIDDDXXMMLMU-UHFFFAOYSA-N |
| Chiral Center | C2 (R-configuration) |
Stereochemical Stability
Racemization studies on analogous trifluoromethyl-containing amino alcohols, such as 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, reveal that stereochemical integrity is maintained under specific coupling conditions. For instance, solid-phase synthesis requires additives like CuCl₂ to suppress racemization during resin linkage . These findings suggest similar stability considerations for (R)-2-amino-4,4,4-trifluorobutan-1-ol in peptide synthesis.
Synthesis and Enantioselective Production
Enantioselective Strategies
The synthesis of (R)-2-amino-4,4,4-trifluorobutan-1-ol likely employs asymmetric catalysis or chiral auxiliary methods, as demonstrated for structurally related compounds. A published route for 4,4,4-trifluoro-threonine derivatives involves:
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Chiral Induction: Use of Evans’ oxazolidinones or Ellman’s sulfinimines to establish stereochemistry.
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Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic or electrophilic reagents.
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Deprotection: Selective removal of protecting groups (e.g., Fmoc, tert-butyl) under mild conditions .
Industrial-Scale Considerations
Large-scale production necessitates optimization for yield and purity. Catalytic asymmetric hydrogenation or enzymatic resolution may enhance enantiomeric excess (ee). Industrial protocols often employ continuous-flow reactors to improve efficiency, though specific data for this compound remains limited .
Physicochemical and Analytical Properties
Solubility and Lipophilicity
The trifluoromethyl group enhances lipophilicity (logP ≈ 1.2), favoring membrane permeability, while the hydroxyl and amino groups confer moderate aqueous solubility. This balance makes the compound suitable for drug delivery systems.
Spectroscopic Characterization
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NMR: ¹⁹F NMR shows a characteristic triplet near -70 ppm for the -CF₃ group.
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MS: Predicted collision cross sections (CCS) for adducts include [M+H]+ at 130.2 Ų and [M+Na]+ at 135.7 Ų, aiding LC-MS identification .
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 144.06308 | 130.2 |
| [M+Na]+ | 166.04502 | 135.7 |
| [M-H]- | 142.04852 | 124.5 |
Applications in Pharmaceutical Development
Peptide Synthesis
The compound’s amino and hydroxyl groups facilitate incorporation into peptide backbones. In solid-phase synthesis, racemization-free coupling requires additives like CuCl₂ when anchoring to resin, as observed in analogous systems .
Drug Candidate Intermediate
Fluorinated amino alcohols are pivotal in designing protease inhibitors and kinase modulators. The -CF₃ group improves metabolic stability, while the chiral center enables target-specific interactions. Preclinical studies of related compounds show anti-inflammatory and neuroprotective effects, suggesting potential therapeutic avenues.
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